molecular formula C16H24N4O5S B2680173 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea CAS No. 2034376-50-4

3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea

Cat. No.: B2680173
CAS No.: 2034376-50-4
M. Wt: 384.45
InChI Key: HZVFVEAJDNPMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea is a useful research compound. Its molecular formula is C16H24N4O5S and its molecular weight is 384.45. The purity is usually 95%.
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Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety fused with a piperidine ring linked through a urea functional group. The presence of the dimethylsulfamoyl group enhances its solubility and bioavailability, which are critical for pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The compound may act as an inhibitor or modulator, influencing pathways related to inflammation, cancer proliferation, and neuroprotection.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)10Inhibition of cell proliferation
HeLa (Cervical Cancer)12Cell cycle arrest at G2/M phase

These findings suggest that the compound's structural features contribute to its efficacy against cancer cells by targeting specific molecular pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Animal model studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Properties

Preliminary studies indicate that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry reported that treatment with the compound led to a significant decrease in cell viability and increased apoptotic markers compared to control groups .
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers in serum .
  • Neuroprotection Study : A recent investigation found that the compound protected neuronal cells from glutamate-induced toxicity, suggesting its potential use in neuroprotective therapies .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O5S/c1-19(2)26(22,23)20-7-5-12(6-8-20)10-17-16(21)18-13-3-4-14-15(9-13)25-11-24-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVFVEAJDNPMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.